molecular formula C15H23BN2O3 B1592149 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine CAS No. 888721-86-6

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine

Katalognummer: B1592149
CAS-Nummer: 888721-86-6
Molekulargewicht: 290.17 g/mol
InChI-Schlüssel: HZJIGVGLNZISJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine is a high-purity chemical compound supplied for research use only. With the CAS number 485799-04-0 and a molecular formula of C15H23BN2O3, this specialty boronic ester pinacol ester has a molecular weight of 290.17 g/mol . It is characterized by its high purity level of 97% . This compound is professionally handled and must be stored under an inert atmosphere at 2-8°C to ensure its stability . As a pyridine- and morpholine-substituted boronic ester, it serves as a versatile and critical building block in modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction . These reactions are fundamental in medicinal chemistry and drug discovery for the construction of biaryl systems, which are common scaffolds in active pharmaceutical ingredients. The morpholine ring is a privileged structure in drug design, often used to enhance solubility and metabolic stability . Researchers value this reagent for the synthesis of complex molecules for screening against various biological targets. The compound is for research use only and is not intended for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage protocols.

Eigenschaften

IUPAC Name

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)12-5-6-17-13(11-12)18-7-9-19-10-8-18/h5-6,11H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJIGVGLNZISJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610611
Record name 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888721-86-6
Record name 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Wirkmechanismus

Mode of Action

The mode of action of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine is currently unknown. The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biologische Aktivität

The compound 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₃BNO₃
  • Molecular Weight : 315.19 g/mol
  • CAS Number : 1256359-19-9

Structure

The compound's structure features a morpholine ring connected to a pyridine moiety that is further substituted with a boron-containing dioxaborolane group. This unique structure is hypothesized to contribute to its biological properties.

Research indicates that compounds containing boron, such as this one, can interact with biological systems in various ways:

  • Enzyme Inhibition : Boron compounds often serve as enzyme inhibitors due to their ability to form stable complexes with active site residues.
  • Cell Proliferation : Studies have shown that similar compounds can inhibit cell proliferation in cancer cell lines by inducing apoptosis and cell cycle arrest.

Anticancer Activity

In vitro studies have demonstrated that related pyridine-boron derivatives exhibit potent anticancer activity. For instance:

  • Compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer) cells .

Case Studies

Several studies have been conducted on boron-containing compounds:

  • Study on Pyridine Derivatives : A study found that pyridine-based boron compounds significantly inhibited the growth of cancer cells while displaying minimal toxicity to normal cells .
  • Mechanistic Studies : Research indicated that these compounds could inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis .

Toxicity and Pharmacokinetics

Preliminary toxicity assessments suggest that the compound does not exhibit acute toxicity at high doses (2000 mg/kg) in animal models . Additionally, pharmacokinetic studies revealed favorable oral bioavailability and clearance rates.

Data Table

PropertyValue
Molecular FormulaC₁₈H₂₃BNO₃
Molecular Weight315.19 g/mol
CAS Number1256359-19-9
Anticancer Activity (IC50)0.126 μM against MDA-MB-231
Oral Bioavailability31.8%
Acute ToxicityNo observed toxicity up to 2000 mg/kg

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound is primarily utilized as a reagent in organic synthesis:

  • Suzuki Coupling Reactions : The pinacolborane group facilitates Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules and pharmaceuticals .
  • Aldol Reactions : The aldehyde functionality allows the compound to participate in aldol reactions, enabling the formation of β-hydroxy carbonyl compounds. This reaction is essential for constructing larger molecular frameworks from simpler precursors .

Materials Science

The compound has applications in the development of advanced materials:

  • Aggregation-Induced Emission (AIE) Molecules : It serves as a linker in synthesizing AIE-active compounds, which exhibit enhanced fluorescence properties when aggregated. For instance, it has been used to create ultrabright red AIE dots with a quantum yield of 12.9%, making it valuable for optoelectronic applications .
  • Dye-Sensitized Solar Cells (DSSCs) : The compound has been incorporated into dye structures for DSSCs. These dyes have shown promising photovoltaic performance metrics, including a current density of 13.60 mA/cm² and a power conversion efficiency (PCE) of 4.94% .

Biological Applications

Emerging research indicates potential biological applications:

  • Drug Development : The morpholine moiety can enhance the pharmacokinetic properties of drug candidates. Compounds containing this structure have been investigated for their ability to modulate biological targets effectively .

Case Study 1: Synthesis of AIE Dots

In a study focused on the synthesis of AIE dots using the compound as a linker, researchers successfully connected dimethylpyranyldene-malononitrile and anthracenes. The resulting ultrabright red dots demonstrated significant potential for applications in bioimaging and display technologies.

PropertyValue
Quantum Yield12.9%
Emission ColorRed

Case Study 2: Application in DSSCs

A dye synthesized from the compound was tested in solar cells and showed:

Performance MetricValue
Current Density13.60 mA/cm²
Fill Factor58.2%
Open-Circuit Voltage620 mV
Power Conversion Efficiency4.94%

Vergleich Mit ähnlichen Verbindungen

4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine

  • Molecular Formula : C₁₆H₂₅BN₂O₃
  • Key Difference : A methyl group at the 3-position of the pyridine ring.
  • Impact: Increased lipophilicity (logP ~2.8 vs.
  • CAS : 1073372-03-8 .

4-[4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine

  • Molecular Formula : C₁₆H₂₅BN₂O₃
  • Key Difference : Methyl substitution at the pyridine’s 4-position.
  • Impact : Alters electronic density on the boron atom, slightly enhancing reactivity in aryl-aryl couplings (yield improvement of ~10% vs. parent compound) .
  • CAS : 1684430-49-6 .

Analogs with Aromatic Ring Modifications

4-(3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine (4b)

  • Molecular Formula : C₁₈H₂₇BN₂O₄
  • Key Difference : Replaces pyridine with a methoxy-substituted benzene ring.
  • Impact : Methoxy’s electron-donating nature reduces boron electrophilicity, requiring harsher coupling conditions (e.g., higher Pd catalyst loading) .
  • Synthesis : CsF-mediated coupling of morpholine with a boronate phenyl precursor (67% yield) .

4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine

  • Molecular Formula: C₁₇H₂₃BF₃NO₃
  • Key Difference : Trifluoromethyl group at the phenyl 4-position.
  • Impact: Strong electron-withdrawing effect enhances boronate reactivity in Suzuki reactions (turnover frequency 2× higher than parent compound) .
  • CAS : 906352-77-0 .

Analogs with Altered Linker Groups

4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine

  • Molecular Formula: C₁₇H₂₆BNO₃
  • Key Difference : Benzyl spacer between morpholine and boronate.
  • Impact : Increased molecular flexibility improves binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) but reduces aqueous solubility (logP = 3.1) .
  • CAS : 364794-79-6 .

4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)morpholine

  • Molecular Formula : C₁₆H₂₅BN₂O₃
  • Key Difference : Methylene linker between pyridine and morpholine.
  • Impact : Altered electronic conjugation reduces boron’s electrophilicity, requiring longer reaction times in cross-couplings .
  • CAS : 1160790-92-0 .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification Reactivity (vs. Parent) CAS Number Reference
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine C₁₅H₂₃BN₂O₃ 290.17 None (Parent) Baseline 485799-04-0
4-(3-Methyl-5-(dioxaborolan)pyridin-2-yl)morpholine C₁₆H₂₅BN₂O₃ 304.20 3-Methyl pyridine Reduced 1073372-03-8
4-[4-Methyl-5-(dioxaborolan)pyridin-2-yl]morpholine C₁₆H₂₅BN₂O₃ 304.20 4-Methyl pyridine Enhanced 1684430-49-6
4-(3-Methoxy-5-(dioxaborolan)phenyl)morpholine C₁₈H₂₇BN₂O₄ 346.23 Methoxy phenyl Reduced N/A
4-[2-(dioxaborolan)-4-(trifluoromethyl)phenyl]morpholine C₁₇H₂₃BF₃NO₃ 357.17 CF₃-substituted phenyl Enhanced 906352-77-0
4-[4-(dioxaborolan)benzyl]morpholine C₁₇H₂₆BNO₃ 303.21 Benzyl linker Reduced 364794-79-6

Key Research Findings

Synthetic Flexibility : The parent compound and its analogs are synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (e.g., CsF-mediated coupling) .

Reactivity Trends : Electron-withdrawing groups (e.g., CF₃) enhance boronate reactivity, while electron-donating groups (e.g., methoxy) or steric hindrance (e.g., methyl) reduce coupling efficiency .

Pharmaceutical Relevance : Morpholine-containing boronates are pivotal in kinase inhibitor development (e.g., CDK2 inhibitors in ) due to improved solubility and target affinity .

Vorbereitungsmethoden

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Method

This is the most documented and widely used method for synthesizing the target compound, involving the coupling of a brominated pyridine derivative with a boronate ester containing the morpholine substituent.

Typical Procedure:

  • Starting Materials:

    • 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide (14 g, 29.5 mmol)
    • 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine (13.4 g, 44.2 mmol)
  • Catalyst and Base:

    • Tetrakis(triphenylphosphine)palladium(0) (3.40 g, 2.94 mmol)
    • Sodium carbonate (Na2CO3) (11.2 g, 106.1 mmol)
  • Solvent System:

    • 1,4-dioxane/water mixture (70 mL/14 mL)
  • Reaction Conditions:

    • Inert atmosphere (argon) purging for 15 minutes before catalyst addition and 10 minutes after
    • Heated at 100 °C for 4 hours
  • Workup:

    • Dilution with water and extraction with 10% methanol in dichloromethane (DCM)
    • Drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure
    • Purification by column chromatography on silica gel using methanol/DCM as eluent
  • Yield and Purity:

    • Yield: 71%
    • Purity: 99.5% by HPLC at 254 nm
  • Analytical Data:

    • LCMS: m/z 573.35 (M+1)+
    • 1H NMR (DMSO-d6, 400 MHz): signals consistent with the expected structure, including aromatic and morpholine protons
Parameter Details
Catalyst Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))
Base Sodium carbonate (Na2CO3)
Solvent 1,4-Dioxane/water
Temperature 100 °C
Time 4 hours
Atmosphere Argon (Inert)
Yield 71%
Purification Silica gel column chromatography (MeOH/DCM)
Purity (HPLC) 99.5%
LCMS (M+1) 573.35

This method is robust and scalable, often used in research and industrial settings for synthesizing boronate esters with morpholine substituents.

Borylation and Subsequent Nucleophilic Substitution Strategy

An alternative approach involves the initial formation of the pyridine ring, followed by the introduction of the dioxaborolane group via borylation and subsequent attachment of the morpholine ring.

Key Steps:

  • Formation of Pyridine Core: Synthesized from simple precursors through established pyridine ring construction reactions.

  • Introduction of the Dioxaborolane Group:

    • Performed via borylation using reagents such as pinacolborane or bis(pinacolato)diboron.
    • Catalyzed by palladium complexes or other transition metal catalysts.
  • Morpholine Attachment:

    • Achieved through nucleophilic substitution on the pyridine ring, where morpholine acts as the nucleophile.
  • Industrial Optimization:

    • Use of continuous flow reactors and automated synthesis platforms to improve yield, purity, and scalability.

This method provides flexibility in modifying the substitution pattern on the pyridine ring and is useful for producing derivatives for medicinal chemistry applications.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Notes
Suzuki–Miyaura Cross-Coupling Pd(PPh3)4, Na2CO3, 1,4-dioxane/water, 100 °C, 4 h, Argon 71 High purity, well-established method
Borylation + Nucleophilic Substitution Pinacolborane or bis(pinacolato)diboron, Pd catalyst, nucleophilic morpholine substitution Variable Flexible, suitable for industrial scale
Amide Coupling (Related compound) Triethylamine, isobutyl chloroformate, DCM, -15 °C 53 Used for morpholine boronate esters

Research Findings and Analytical Data

  • The Suzuki coupling method provides a reliable route with good yield and high purity, confirmed by LCMS and HPLC analysis. The 1H NMR spectra show characteristic chemical shifts consistent with the expected structure, including signals for aromatic protons, morpholine ring protons, and the pinacol boronate methyl groups.

  • Reaction monitoring by thin-layer chromatography (TLC) ensures completion before workup.

  • The inert atmosphere is critical to prevent palladium catalyst deactivation and side reactions.

  • Purification by silica gel chromatography using a methanol/dichloromethane gradient effectively isolates the product.

  • Industrial synthesis often adapts these methods with continuous flow chemistry to improve reproducibility and scalability.

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine?

Answer: The synthesis typically involves a multi-step process:

Boronic Ester Formation : Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group to the pyridine ring via Miyaura borylation or palladium-catalyzed cross-coupling .

Morpholine Coupling : The pyridine intermediate is coupled to morpholine using agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert conditions .

Purification : Column chromatography (e.g., hexanes/EtOAC with 0.25% Et3N) is critical to isolate the product, with yields often optimized to ~27–90% depending on reaction conditions .

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR verify the pyridine-morpholine linkage and boronic ester group (e.g., δ 1.20 ppm for pinacol methyl groups) .
  • Mass Spectrometry (LCMS/ESI) : Confirms molecular weight (e.g., observed [M+H]<sup>+</sup> at 290.17 g/mol) .
  • Purity Assessment : HPLC or GC analysis ensures >90% purity, with commercial samples often exceeding 97% .

Q. What are the primary applications of this compound in academic research?

Answer:

  • Suzuki-Miyaura Cross-Coupling : The boronic ester group enables biaryl bond formation for synthesizing complex organic molecules, particularly in drug discovery .
  • Fluorescent Probe Development : The morpholine-pyridine scaffold interacts with biomolecules, making it useful in sensor design .
  • Medicinal Chemistry : Investigated as a boron-containing intermediate for protease inhibitors or kinase-targeting agents .

Advanced Research Questions

Q. How can researchers optimize Suzuki coupling reactions using this compound to improve yields?

Answer:

  • Catalyst Selection : Pd(PPh3)4 or PdCl2(dppf) in THF or DMF enhances coupling efficiency .
  • Solvent and Temperature : Anhydrous DMF at 80–100°C minimizes side reactions. Microwave-assisted synthesis reduces reaction time .
  • Protecting Groups : Use of trifluoromethyl or silyl groups (e.g., triisopropylsilyl) stabilizes intermediates during coupling .

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

Answer:

  • Solvent Calibration : Ensure NMR spectra are acquired in the same solvent (e.g., CDCl3 vs. DMSO-d6), as solvent polarity affects chemical shifts .
  • Dynamic Effects : Rotameric equilibria in morpholine or boronic ester groups can cause splitting; variable-temperature NMR resolves such ambiguities .
  • Cross-Validation : Compare with analogous compounds (e.g., 4-[3-(4,4,5,5-tetramethylborolan-2-yl)phenyl]morpholine) to identify systematic shifts .

Q. What strategies mitigate boronic ester hydrolysis during storage or reactions?

Answer:

  • Storage Conditions : Store under inert gas (Ar/N2) at 2–8°C in amber vials to prevent moisture and light exposure .
  • Stabilizers : Add 1–5% triethylamine to reaction mixtures to neutralize trace acids .
  • Alternative Protecting Groups : Replace pinacol with neopentyl glycol boronic esters for enhanced hydrolytic stability .

Q. How do researchers resolve contradictions in reaction yields across studies?

Answer:

  • Purity of Starting Materials : Use >95% pure aryl halides and catalysts to minimize side reactions .
  • Oxygen Sensitivity : Rigorous degassing of solvents (e.g., freeze-pump-thaw cycles) prevents boronic ester oxidation .
  • Scale-Up Adjustments : Continuous flow reactors improve mixing and heat transfer for reproducible yields at larger scales .

Q. What methods are employed to study the biological activity of derivatives of this compound?

Answer:

  • In Vitro Assays : Test kinase inhibition using fluorescence polarization or ELISA-based protocols .
  • Cellular Uptake Studies : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization .
  • Toxicity Profiling : MTT assays on mammalian cell lines (e.g., HEK293) assess cytotoxicity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.